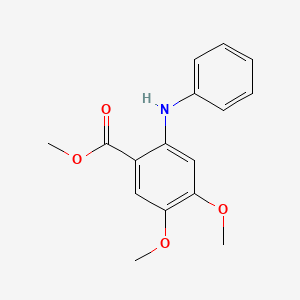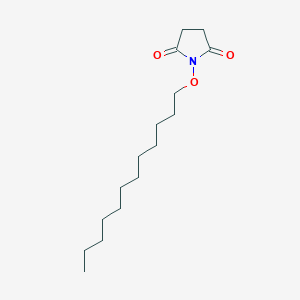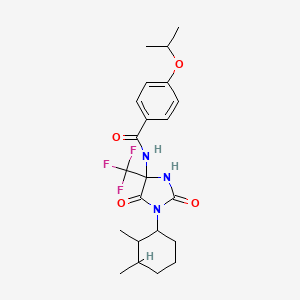
C20H21F6N3O3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C20H21F6N3O3 is a complex organic molecule. This compound is characterized by its unique structure, which includes multiple fluorine atoms, making it significant in various chemical and industrial applications. The presence of fluorine atoms often imparts unique properties such as increased stability and reactivity, making this compound valuable in scientific research and industrial processes.
Vorbereitungsmethoden
The synthesis of C20H21F6N3O3 involves several steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include:
Reduction Reactions: Initial steps may involve the reduction of specific functional groups to achieve the desired intermediate compounds.
Substitution Reactions: These reactions are crucial for introducing fluorine atoms into the molecule. Common reagents include fluorinating agents like sulfur tetrafluoride.
Industrial Production: Industrial methods focus on optimizing yield and purity. This often involves the use of catalysts and controlled reaction conditions to ensure high efficiency and minimal by-products.
Analyse Chemischer Reaktionen
C20H21F6N3O3: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can modify the functional groups within the molecule, often using reagents like lithium aluminum hydride.
Substitution: The presence of fluorine atoms allows for unique substitution reactions, often involving nucleophilic or electrophilic agents.
Common Reagents and Conditions: Typical reagents include sulfur tetrafluoride for fluorination, and conditions often involve controlled temperatures and pressures to ensure desired outcomes.
Wissenschaftliche Forschungsanwendungen
C20H21F6N3O3: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.
Biology: Studied for its potential biological activity, including interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of high-performance materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of C20H21F6N3O3 involves its interaction with specific molecular targets. The fluorine atoms play a crucial role in enhancing the compound’s reactivity and stability. The pathways involved often include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It can bind to certain receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
C20H21F6N3O3: can be compared with other fluorinated organic compounds:
Similar Compounds: Examples include trifluoromethylbenzene and hexafluorobenzene, which also contain multiple fluorine atoms.
Uniqueness: The unique combination of functional groups and fluorine atoms in imparts distinct properties, such as enhanced stability and reactivity, making it valuable in specific applications where other compounds may not be as effective.
This compound in various fields, emphasizing its unique properties and wide range of applications
Eigenschaften
Molekularformel |
C20H21F6N3O3 |
|---|---|
Molekulargewicht |
465.4 g/mol |
IUPAC-Name |
N-[1-(2,3-dimethylcyclohexyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H21F6N3O3/c1-10-5-3-8-14(11(10)2)29-16(31)18(20(24,25)26,28-17(29)32)27-15(30)12-6-4-7-13(9-12)19(21,22)23/h4,6-7,9-11,14H,3,5,8H2,1-2H3,(H,27,30)(H,28,32) |
InChI-Schlüssel |
AFJQEJOCFVFBRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1C)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Benzoyl-1-{4-[3-(piperidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B12616044.png)

![4-tert-Butyl-N-(3-{1,4-dimethyl-5-[4-(morpholin-4-yl)anilino]-6-oxo-1,6-dihydropyridin-3-yl}-2-methylphenyl)benzamide](/img/structure/B12616051.png)
![4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12616075.png)
![acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B12616080.png)
![3-{[2-(1H-Benzimidazol-1-yl)pyrimidin-4-yl]amino}-4-methylphenol](/img/structure/B12616086.png)
![(2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid](/img/structure/B12616090.png)
![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene](/img/structure/B12616101.png)
![2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12616103.png)
![1H-Pyrrolo[2,3-b]pyridine,6-bromo-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616105.png)

